1-Methylspiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
Overview
Description
1-Methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. This compound is known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.
Preparation Methods
The synthesis of 1-Methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Chemical Reactions Analysis
1-Methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have investigated its potential as a bioactive compound with various biological activities.
Medicine: Research has focused on its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-Methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one can be compared with other spiro compounds, such as:
Spiro[cyclohexane-1,4’-piperidine]: Similar spiro structure but different ring systems.
Spiro[indoline-3,4’-piperidine]: Contains an indoline moiety instead of a benzo[d][1,3]oxazine ring.
Spiro[isoquinoline-4,4’-piperidine]: Features an isoquinoline ring system.
The uniqueness of 1-Methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one lies in its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with biological targets.
Conclusion
1-Methylspiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one is a compound of significant interest in various scientific fields
Properties
IUPAC Name |
1-methylspiro[3,1-benzoxazine-4,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15-11-5-3-2-4-10(11)13(17-12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNASWFTUMGUWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(CCNCC3)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516512 | |
Record name | 1-Methylspiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84060-10-6 | |
Record name | 1-Methylspiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20516512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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